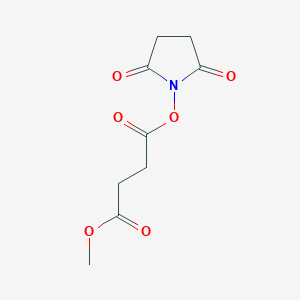

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate

Descripción general

Descripción

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is a chemical compound with the molecular formula C12H12N2O8This compound is often used in organic synthesis and biochemical research due to its unique reactivity and functional properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester typically involves the esterification of succinic acid with 2,5-dioxo-pyrrolidin-1-yl and methyl groups. One common method involves the reaction of succinic acid with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Hydrolysis Agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Dehydrating Agents: Dicyclohexylcarbodiimide (DCC) for esterification reactions.

Major Products Formed

Amides: Formed from the reaction with amines.

Succinic Acid: Formed from hydrolysis reactions.

Aplicaciones Científicas De Investigación

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through amide bond formation.

Medicine: Investigated for its potential use in drug delivery systems and as a linker in the synthesis of prodrugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of succinic acid 2,5-dioxo-pyrrolidin-1-yl ester methyl ester involves its reactivity towards nucleophiles. The ester groups are susceptible to nucleophilic attack, leading to the formation of amide bonds or hydrolysis products. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds .

Comparación Con Compuestos Similares

Similar Compounds

Di(N-succinimidyl) glutarate: Similar in structure but with a glutaric acid backbone.

3,3′-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Contains a disulfide linkage.

Ethylene glycol-bis(succinic acid N-hydroxysuccinimide ester): Features an ethylene glycol linker.

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is unique due to its specific esterification pattern, which imparts distinct reactivity and functional properties. This makes it particularly useful in applications requiring selective modification of biomolecules and the synthesis of specialized organic compounds .

Actividad Biológica

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate is a complex organic compound with notable biological activities. Its structure features a pyrrolidine ring and various functional groups that contribute to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.19 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 229.187 g/mol |

| Molecular Formula | C9H11NO6 |

| CAS Number | 52787-46-9 |

Synthesis

The synthesis of this compound typically involves several steps, starting from simpler precursors. The process may include:

- Formation of the dioxopyrrolidine moiety.

- Introduction of the butanedioate backbone.

- Methylation to achieve the final structure.

These steps highlight the complexity involved in synthesizing this compound while ensuring high yield and purity.

Mechanisms of Biological Activity

Research indicates that compounds containing the 2,5-dioxopyrrolidine ring exhibit significant biological activities due to their ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including this compound:

- Anticancer Activity : A study investigated the effects of related pyrrolidine derivatives on cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic uses.

- Neuroprotective Effects : Research has indicated that certain derivatives may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Some compounds within this class have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Z-Aspartic Acid β-N-Hydroxysuccinimide Ester | C7H10N2O5 | Used in peptide synthesis; similar dioxopyrrolidine structure |

| (2,5-Dioxopyrrolidin-1-yl)(2R)-2-(phenylmethoxycarbonylamino)propanoate | C13H15N3O5 | Potential use in drug formulation; related structure |

| (S)-4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((tert-butoxycarbonyl)amino)succinate | C16H22N2O5 | Explored for therapeutic applications |

Propiedades

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c1-15-8(13)4-5-9(14)16-10-6(11)2-3-7(10)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPQKDWJWFACAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549813 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52787-46-9 | |

| Record name | Methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.